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Compound of Interest

Compound Name: 1,1-Diphenyl-2-thiourea

Cat. No.: B1587770 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Diphenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 1,1-Diphenyl-2-thiourea (CAS No: 3898-08-6). As a molecule of interest in

synthetic chemistry and potentially in drug development, a thorough understanding of its

spectral signature is paramount for its unambiguous identification and quality control. This

document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering field-proven insights into the relationship between the

molecular structure and the observed spectral features. The methodologies for data acquisition

are also detailed to ensure reproducibility and validation.

Introduction to 1,1-Diphenyl-2-thiourea
1,1-Diphenyl-2-thiourea is an organic compound featuring a thiourea core ((NH₂)₂C=S) where

one of the nitrogen atoms is substituted with two phenyl groups. This asymmetrical substitution

distinguishes it from its more common isomer, 1,3-diphenyl-2-thiourea (thiocarbanilide). The

presence of the diphenylamino group significantly influences the electronic environment of the

thiocarbonyl group and the overall molecular geometry, which is reflected in its spectroscopic

properties.
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Molecular Structure:

Chemical Formula: C₁₃H₁₂N₂S[1]

Molecular Weight: 228.31 g/mol [1]

IUPAC Name: 1,1-diphenylthiourea[1]

CAS Number: 3898-08-6[1]

The structural arrangement of 1,1-Diphenyl-2-thiourea is pivotal to interpreting its spectra.

The key features include the thiocarbonyl group (C=S), the primary amine group (-NH₂), and

two phenyl rings attached to the same nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,1-Diphenyl-2-thiourea, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1-Diphenyl-2-thiourea is characterized by signals corresponding

to the aromatic protons of the two phenyl rings and the protons of the primary amine group.

Interpreting the Spectrum:

In a deuterated solvent like DMSO-d₆, the amine protons are expected to be observable,

although their chemical shift can be broad and concentration-dependent. The ten protons of the

two phenyl rings will give rise to signals in the aromatic region (typically 7.0-8.0 ppm). Due to

the free rotation around the C-N bonds, the two phenyl rings are chemically equivalent,

simplifying the spectrum. The protons within each phenyl ring (ortho, meta, and para) may

exhibit complex splitting patterns due to spin-spin coupling.

Experimental Data Summary:
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Assignment
Chemical Shift (δ) in DMSO-

d₆ (ppm)
Multiplicity

Aromatic Protons (C₆H₅) 7.37 Multiplet

Aromatic Protons (C₆H₅) 7.25 Multiplet

Table 1: ¹H NMR Data for 1,1-Diphenyl-2-thiourea. Data sourced from ChemicalBook.[2]

The signals at 7.37 and 7.25 ppm correspond to the protons of the two phenyl groups. The

complexity of the multiplets arises from the overlapping signals of the ortho, meta, and para

protons. The absence of a distinct signal for the NH₂ protons in this dataset may be due to

exchange with residual water in the solvent or its broadness.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. For 1,1-Diphenyl-2-thiourea, one would expect to see signals for the thiocarbonyl

carbon, and the carbons of the two equivalent phenyl rings (ipso, ortho, meta, and para

carbons).

Expected Chemical Shifts:

Thiocarbonyl Carbon (C=S): This carbon is significantly deshielded and is expected to

appear in the range of 180-200 ppm.

Phenyl Carbons: The aromatic carbons will resonate in the region of 120-150 ppm. The ipso-

carbon (attached to the nitrogen) will have a distinct chemical shift compared to the ortho,

meta, and para carbons.

While public databases confirm the existence of ¹³C NMR data for 1,1-Diphenyl-2-thiourea, a

detailed list of chemical shifts is not readily available.[1][3] For structural verification,

comparison with the spectrum of a synthesized sample against a reference is recommended.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes vibrations of the chemical bonds.
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Interpreting the Spectrum:

The IR spectrum of 1,1-Diphenyl-2-thiourea is expected to show characteristic absorption

bands for the N-H bonds of the primary amine, the C-N bonds, the C=S bond, and the aromatic

C-H and C=C bonds of the phenyl rings.

Experimental Data Summary:

The spectrum is typically acquired using a KBr pellet.[1]

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (amine) 3400-3200 Medium, often two bands

Aromatic C-H Stretch 3100-3000 Medium to Weak

Aromatic C=C Stretch 1600-1450 Medium to Strong

N-H Bend (amine) 1650-1580 Medium

C-N Stretch 1350-1250 Strong

C=S Stretch 1200-1050 Medium to Weak

Table 2: Expected IR Absorption Bands for 1,1-Diphenyl-2-thiourea.

The N-H stretching vibrations are particularly diagnostic. The C=S stretching vibration is often

weak and can be coupled with other vibrations, making its assignment challenging.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

Interpreting the Spectrum:

In an electron ionization (EI) mass spectrum, 1,1-Diphenyl-2-thiourea is expected to show a

molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (228.31). The
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fragmentation pattern will be influenced by the stability of the resulting ions.

Experimental Data Summary (GC-MS):

m/z Relative Intensity (%) Possible Fragment Ion

228 40.3 [C₁₃H₁₂N₂S]⁺ (Molecular Ion)

194 18.9 [M - H₂S]⁺

169 64.3 [N(C₆H₅)₂]⁺

168 40.4 [N(C₆H₅)₂ - H]⁺

167 24.5 [N(C₆H₅)₂ - 2H]⁺

119 100.0 [C₆H₅-N=C=S]⁺ or [C₉H₇]⁺

77 23.6 [C₆H₅]⁺

Table 3: Key Mass Spectrometry Fragments for 1,1-Diphenyl-2-thiourea. Data sourced from

ChemicalBook.[2]

The fragmentation is likely initiated by the loss of neutral molecules like H₂S or by cleavage of

the C-N bonds. The diphenylamine cation ([N(C₆H₅)₂]⁺) at m/z 169 is a prominent and

structurally informative fragment.

Experimental Protocols
To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental

protocols are essential.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,1-Diphenyl-2-thiourea in 0.6-0.7

mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Set the spectral width to cover the range of 0-12 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be required compared to ¹H NMR.

Set the spectral width to cover the range of 0-220 ppm.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 1,1-Diphenyl-2-thiourea with approximately 100-200

mg of dry KBr powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry
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Sample Introduction: For GC-MS, dissolve the sample in a suitable volatile solvent (e.g.,

dichloromethane or methanol) and inject it into the gas chromatograph.

Instrumentation: Use a mass spectrometer coupled with a gas chromatograph (GC-MS).

Acquisition (Electron Ionization - EI):

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

The GC will separate the sample from any impurities before it enters the mass

spectrometer.

Visualizations
Molecular Structure and NMR Assignment
Caption: Molecular structure of 1,1-Diphenyl-2-thiourea with ¹H NMR assignments.

Mass Spectrometry Fragmentation Workflow

Molecular Ion
[C₁₃H₁₂N₂S]⁺

m/z = 228

[M - H₂S]⁺
m/z = 194- H₂S

Diphenylamine Cation
[N(C₆H₅)₂]⁺
m/z = 169

- CSNH₂
Phenyl Cation

[C₆H₅]⁺
m/z = 77

- C₆H₅N

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 1,1-Diphenyl-2-thiourea in EI-MS.

Conclusion
The spectroscopic data presented in this guide provide a robust basis for the identification and

characterization of 1,1-Diphenyl-2-thiourea. The ¹H NMR, IR, and Mass Spectrometry data

are in excellent agreement with the proposed structure. While detailed ¹³C NMR data was not

publicly available, the expected chemical shifts have been discussed based on the molecular
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structure. The provided protocols offer a clear framework for obtaining high-quality,

reproducible spectroscopic data, which is essential for any research or development activities

involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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